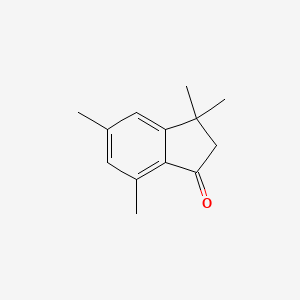

3,3,5,7-Tetramethyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,5,7-tetramethyl-2H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(12)14/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBDZJRXIGPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)CC(C2=C1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344811 | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54789-23-0 | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5,7-Tetramethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,7-TETRAMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNM5G3HW3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3,3,5,7 Tetramethyl 1 Indanone

Retrosynthetic Analysis and Disconnection Pathways

Retrosynthetic analysis of 3,3,5,7-tetramethyl-1-indanone reveals several logical disconnection pathways. The most common and direct approach for constructing the 1-indanone (B140024) skeleton is through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This strategy is widely employed for forming five- and six-membered rings fused to an aromatic system. masterorganicchemistry.com

Applying this logic, the key disconnection is the C4a-C5 bond, which is formed during the electrophilic aromatic substitution event. This leads back to a 3-aryl-substituted butanoyl derivative, specifically a 3-(3,5-dimethylphenyl)-3-methylbutanoyl precursor. This precursor can be in the form of a carboxylic acid or a more reactive acyl chloride.

Further disconnection of the precursor, 3-(3,5-dimethylphenyl)-3-methylbutanoic acid, suggests a synthesis from 3,5-dimethylbenzene (m-xylene) and a suitable four-carbon synthon, such as 3,3-dimethylacrylic acid or its derivatives. This could be achieved through a Friedel-Crafts alkylation reaction. The synthesis of similar branched-chain carboxylic acids, like 3-methylbutanoic acid, is well-documented and can proceed through various routes, including the oxidation of corresponding aldehydes or the hydrolysis of nitriles. wikipedia.org

An alternative disconnection pathway could involve annulation strategies, where the cyclopentanone (B42830) ring is constructed onto the aromatic ring from separate building blocks in a convergent manner. This might involve transition-metal-catalyzed cross-coupling and subsequent cyclization reactions.

Classical Synthetic Approaches to this compound

Classical methods for synthesizing the 1-indanone core have historically relied on robust and powerful acid-catalyzed reactions. These methods remain highly relevant for their efficiency and scalability.

The intramolecular Friedel-Crafts acylation is the most direct and widely used method for the synthesis of 1-indanones. orgsyn.org This reaction involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides under the promotion of a strong Brønsted or Lewis acid. nih.govorgsyn.org

For the synthesis of this compound, the key precursor is 3-(3,5-dimethylphenyl)-3-methylbutanoic acid . This precursor, upon activation, undergoes an intramolecular electrophilic attack on the electron-rich 3,5-dimethylphenyl ring. The directing effects of the two methyl groups on the aromatic ring guide the cyclization to the ortho position (C-6), leading to the desired 5,7-dimethyl substitution pattern on the indanone core.

A variety of acidic catalysts can be employed for this transformation, each with specific advantages regarding reaction conditions and substrate compatibility.

Brønsted Acids: Strong protic acids like polyphosphoric acid (PPA) and sulfuric acid are traditional and effective reagents for promoting the cyclization of carboxylic acids directly. researchgate.net

Lewis Acids: For acyl chloride precursors, strong Lewis acids such as aluminum chloride (AlCl₃) are standard. researchgate.net More modern Lewis acid catalysts, including niobium(V) chloride (NbCl₅) and various metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), have been developed to effect the cyclization under milder conditions. nih.govbeilstein-journals.org Metal triflates have been shown to be effective in microwave-assisted syntheses, promoting green chemistry principles. nih.govbeilstein-journals.org

Meldrum's Acid Derivatives: An alternative approach involves the use of Meldrum's acid derivatives as acylating agent precursors. These compounds are readily prepared and can undergo intramolecular Friedel-Crafts acylation catalyzed by metal triflates under mild conditions to yield 1-indanones. researchgate.netuwaterloo.ca

Below is a table summarizing various catalytic systems used for analogous intramolecular Friedel-Crafts acylations.

| Catalyst System | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Carboxylic Acid | High temperature (e.g., 100 °C) | researchgate.net |

| Aluminum Chloride (AlCl₃) | Acyl Chloride | Anhydrous, often in solvents like DCM or CS₂ | researchgate.net |

| Niobium(V) Chloride (NbCl₅) | Carboxylic Acid | Mild conditions, room temperature | nih.gov |

| Metal Triflates (e.g., Sc(OTf)₃) | Carboxylic Acid / Meldrum's Acid Derivative | Microwave irradiation, ionic liquids | nih.govbeilstein-journals.orguwaterloo.ca |

| Nafion-H | Acyl Chloride | Refluxing benzene, heterogeneous catalysis | beilstein-journals.org |

Cyclocondensation and annulation reactions represent another class of classical strategies for building the indanone framework. These methods construct the fused ring system by forming multiple carbon-carbon bonds, often in a single step or a cascade sequence.

A notable example is the one-pot Heck-aldol annulation reaction. liv.ac.uk This process can be adapted for the synthesis of substituted 1-indanones. In a hypothetical route to this compound, a suitably substituted ortho-halobenzaldehyde could react with an alkene under palladium catalysis. The initial Heck reaction would form an intermediate that then undergoes an intramolecular aldol-type condensation to close the five-membered ring. liv.ac.uk This method allows for the construction of highly functionalized indanones from readily available starting materials. liv.ac.uk

Modern Catalytic Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher functional group tolerance, and opportunities for asymmetric synthesis compared to classical approaches.

Transition metals, particularly palladium, rhodium, and nickel, are powerful catalysts for constructing the 1-indanone core through various annulation strategies. rsc.orgresearchgate.net

Palladium Catalysis: Palladium catalysts are versatile for indanone synthesis. One approach involves the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Another strategy is the reaction of o-bromobenzaldehydes with alkynes, which proceeds via carbopalladation followed by intramolecular nucleophilic attack and isomerization to yield the 1-indanone product. nih.gov

Rhodium Catalysis: Rhodium catalysts have been successfully employed in the asymmetric synthesis of chiral 3-aryl-1-indanones through the intramolecular 1,4-addition of boronic acid derivatives. nih.govorganic-chemistry.org

Nickel Catalysis: Nickel-catalyzed reductive cyclization of enones provides an efficient route to indanones, including those with high enantiomeric purity. organic-chemistry.org

These catalytic cycles often involve C-H activation or cross-coupling mechanisms, providing novel and efficient disconnections for the target molecule. researchgate.net

The table below summarizes key features of different transition metal-catalyzed approaches to the 1-indanone core.

| Metal Catalyst | Reaction Type | Key Precursors | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonylative Cyclization / Heck-Aldol | Unsaturated aryl iodides, o-halobenzaldehydes | liv.ac.ukorganic-chemistry.org |

| Rhodium (Rh) | Asymmetric 1,4-Addition / Annulation | Pinacolborane chalcone (B49325) derivatives | nih.govorganic-chemistry.org |

| Nickel (Ni) | Reductive Cyclization / Carboacylation | Enones, o-allylbenzamides | organic-chemistry.org |

| Ruthenium (Ru) | Cyclization of Ethynylbenzenes | 2-Alkyl-1-ethynylbenzene derivatives | organic-chemistry.org |

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of metals and often providing high stereoselectivity. For the synthesis of indanones, organocatalytic methods represent a green and efficient alternative.

One reported metal-free method involves the intramolecular hydroacylation of 2-vinylbenzaldehydes catalyzed by the amino acid L-proline. rsc.org This reaction proceeds under environmentally benign conditions to afford various indanone scaffolds in good to excellent yields. rsc.org To synthesize the target molecule this compound via this route, a precursor such as 2-(2-methylprop-1-en-1-yl)-4,6-dimethylbenzaldehyde would be required. The L-proline catalyst facilitates the intramolecular conjugate addition, leading to the formation of the cyclopentanone ring.

Other organocatalytic cascade reactions, such as those involving secondary amine catalysts with 2-alkylidene indane-1,3-diones and enals, have been developed to create complex, fused indanone derivatives, demonstrating the potential of organocatalysis in this field. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound and Chiral Analogues

While specific literature on the stereoselective synthesis of this compound is not extensively detailed, the principles and methods applied to chiral 1-indanone analogues are highly relevant. The gem-dimethyl group at the C3 position of the target molecule precludes the formation of a stereocenter at that position. However, stereoselective strategies are crucial for the synthesis of chiral analogues where the C2 or C3 position is prostereogenic.

Several powerful methods have been developed for the enantioselective synthesis of chiral 1-indanones. One notable approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method has been successfully used for the synthesis of chiral 3-aryl-1-indanones from pinacolborane chalcone derivatives, employing a chiral ligand such as MonoPhos. organic-chemistry.org This reaction proceeds under mild conditions and provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org

Another significant strategy is the nickel-catalyzed reductive cyclization of enones, which has demonstrated high enantiomeric induction. organic-chemistry.org This versatile method has been applied to the short and stereoselective syntheses of medically valuable compounds, highlighting its potential for creating chiral indanone cores. organic-chemistry.org

A modular, two-step strategy involving an asymmetric carbonyl-ene reaction followed by an intramolecular Heck cyclization has been developed for the synthesis of enantioenriched indanones from racemic silyloxyallenes. acs.orgacs.org This approach allows for the construction of highly substituted indanones with excellent transfer of chirality from the optically active carbinol intermediates. acs.orgacs.org The use of microwave heating can significantly shorten reaction times while maintaining high yields. acs.orgthieme-connect.com

The table below summarizes key findings from studies on the enantioselective synthesis of chiral 1-indanone analogues.

| Method | Catalyst/Ligand | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Intramolecular 1,4-Addition | Rhodium / MonoPhos | Pinacolborane chalcone derivatives | High yields, excellent enantioselectivities, mild conditions. organic-chemistry.org | Up to 95% |

| Nickel-Catalyzed Reductive Cyclization | Nickel catalyst | Enones | High enantiomeric induction, versatile for complex molecules. organic-chemistry.org | Not specified |

| Asymmetric Carbonyl-ene / Heck Cyclization | PdCl₂(PPh₃)₂ | Silyloxyallenes and 2-substituted aromatic aldehydes | Modular, excellent chirality transfer, microwave-assisted. acs.orgacs.orgthieme-connect.com | 75-90% |

| Dinuclear Zinc-Catalyzed Michael/Transesterification | Dinuclear zinc catalyst | α-hydroxy indanones and ortho-ester chalcones | Good yields, excellent stereoselectivities for spiro derivatives. rsc.org | Up to >99% |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1-indanones to develop more environmentally benign processes. unife.itjcchems.comijpdd.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. Ball milling is a mechanochemical technique that has been successfully applied to the synthesis of various pharmaceutically important molecules under solvent-free conditions. beilstein-journals.org While specific examples for this compound are not detailed, the intramolecular Friedel-Crafts acylation, a common method for synthesizing 1-indanones, is amenable to solvent-free conditions, often facilitated by microwave irradiation or solid acid catalysts. nih.gov These methods can lead to shorter reaction times, cleaner reaction profiles, and easier product isolation.

Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. rsc.org For the synthesis of 1-indanones, several strategies have been developed that exhibit high atom economy.

Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is an atom-economical route to 1-indanones, as the only byproduct is water. nih.gov This direct dehydrative cyclization is preferable to methods involving the conversion of the acid to an acid chloride, which generates more waste. nih.gov The use of superacid catalysts can promote this reaction under milder conditions than traditionally required. nih.gov

Transition-metal-catalyzed annulation and cyclization reactions also offer atom-economical pathways. For instance, a rhodium-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes provides substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org Similarly, annulation strategies that result in the formation of multiple C-C bonds in a single step, such as the reaction of o-propargyl alcohol benzaldehydes with alkynes, demonstrate high atom economy. rsc.org

The table below highlights some green and sustainable approaches applicable to the synthesis of the 1-indanone scaffold.

| Green Chemistry Approach | Specific Method | Key Advantages |

| Solvent-Free / Alternative Solvents | Microwave-assisted synthesis in ionic liquids | Reduced use of volatile organic solvents, potential for catalyst recycling. nih.govresearchgate.net |

| Ball Milling | Eliminates bulk solvent use, reduces waste, can improve reaction rates. beilstein-journals.org | |

| Atom-Economical Processes | Direct intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids | High atom economy (water is the only byproduct), avoids wasteful halogenation steps. nih.gov |

| Rhodium-catalyzed [4+1] cycloaddition | Efficient construction of the indanone ring with minimal waste. organic-chemistry.org | |

| Formal [5+2] cycloaddition of in-situ generated indanones | High atom economy, forming multiple C-C bonds in one step. rsc.org |

Process Optimization and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful process optimization and scalability studies. The goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.

A key strategy for scalable 1-indanone synthesis is the development of one-pot processes . A notable example is an improved process for preparing 1-indanones from various benzoic acids. This process involves a Friedel-Crafts acylation between a substituted benzoyl chloride and ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation. nih.govresearchgate.net Combining these steps into a one-pot procedure enhances efficiency and is suitable for manufacturing-scale production. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in process optimization. For instance, in the Friedel-Crafts cyclization, the concentration of polyphosphoric acid (PPA) can be tuned to control regioselectivity, which is vital for obtaining the desired isomer in high purity. d-nb.info The development of robust catalytic systems, such as palladium catalysts for reductive cyclization of ortho-vinyl benzoic acids, allows for reactions that are easily scaled up and tolerate a wide range of functional groups. researchgate.net

The use of non-conventional energy sources like microwaves and ultrasound has been explored to optimize the synthesis of 1-indanones. nih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. For large-scale production, however, flow chemistry reactors may offer better control over reaction parameters and facilitate continuous manufacturing.

Patents related to the synthesis of 1-indanones often provide insights into scalable processes. For example, a process for preparing 2-substituted 1-indanones involves the chlorination of an appropriate ketone followed by an intramolecular Friedel-Crafts reaction, a method designed for high yield and selectivity on a larger scale. google.com

The following table summarizes factors considered in the process optimization and scalability of 1-indanone synthesis.

| Factor | Considerations for Optimization and Scalability | Examples / Key Findings |

| Reaction Type | One-pot vs. multi-step synthesis. | One-pot Friedel-Crafts acylation/alkylation from benzoic acids is scalable and cost-effective. nih.govresearchgate.net |

| Catalyst Selection | Activity, stability, cost, and recyclability. | Recyclable metal triflates in ionic liquids for Friedel-Crafts acylation. nih.govresearchgate.net |

| Reaction Conditions | Temperature, pressure, reaction time, solvent. | The P₂O₅ content in polyphosphoric acid controls regioselectivity in Friedel-Crafts reactions. d-nb.info |

| Energy Source | Conventional heating vs. microwave or ultrasound. | Microwave and ultrasound can accelerate reactions and improve yields. nih.gov |

| Downstream Processing | Product isolation and purification. | One-pot syntheses can simplify purification by reducing the number of intermediates. |

| Safety and Environment | Use of hazardous reagents and solvents, waste generation. | Avoiding the use of bromine and developing chlorine-based processes to mitigate waste problems. google.com |

Chemical Reactivity and Mechanistic Investigations of 3,3,5,7 Tetramethyl 1 Indanone

Reactions of the Carbonyl Group

The carbonyl group in 3,3,5,7-Tetramethyl-1-indanone is the primary site for a variety of chemical transformations. However, its reactivity is significantly influenced by steric hindrance imposed by the gem-dimethyl groups at the C3 position and the ortho-methyl group at the C7 position.

Nucleophilic Additions and Reductions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. In the case of this compound, the steric congestion around the carbonyl group dictates the choice of nucleophile and reaction conditions.

Hydride Reductions: The reduction of the carbonyl group to a secondary alcohol is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon protonation yields 3,3,5,7-tetramethyl-1-indanol. Due to steric hindrance, harsher conditions or more reactive hydride sources may be necessary compared to less substituted indanones.

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group can be achieved through methods that are tolerant of sterically hindered environments.

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate by reacting the indanone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. wikipedia.orgalfa-chemistry.combyjus.com The driving force is the irreversible formation of nitrogen gas, leading to the formation of 3,3,5,7-tetramethylindane. youtube.com This method is suitable for substrates that are stable under strongly basic conditions. wikipedia.org

Clemmensen Reduction : An alternative under acidic conditions, this method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone to the corresponding alkane. wikipedia.orgyoutube.combyjus.com It is particularly effective for aryl-alkyl ketones. byjus.comannamalaiuniversity.ac.in The substrate must be stable to strong acid. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Partial Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | 3,3,5,7-Tetramethyl-1-indanol |

| Complete Reduction (Basic) | NH₂NH₂, KOH, heat | 3,3,5,7-Tetramethylindane |

| Complete Reduction (Acidic) | Zn(Hg), HCl | 3,3,5,7-Tetramethylindane |

Condensation and Derivatization Reactions

Condensation reactions provide a pathway to form new carbon-carbon or carbon-heteroatom bonds at the carbonyl position.

Aldol (B89426) Condensation : This reaction requires the formation of an enolate at the α-carbon (C2). In the presence of a suitable base, this compound can be deprotonated at the C2 position to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone (self-condensation) or a different aldehyde or ketone (crossed-condensation). The initial β-hydroxy ketone adduct may then dehydrate to form an α,β-unsaturated ketone.

Derivative Formation : The carbonyl group can react with nitrogen-based nucleophiles to form characteristic derivatives. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, while reaction with hydrazine or its derivatives (e.g., phenylhydrazine) would form the corresponding hydrazone or phenylhydrazone. These reactions are often used for the characterization of ketones, although steric hindrance in this compound might necessitate elevated temperatures or longer reaction times.

Electrophilic Aromatic Substitution on the Indanone Core of this compound

The aromatic ring of the indanone core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. The available positions for substitution are C4 and C6.

The directing effects are as follows:

Alkyl Groups (C5-Me, C7-Me, and the annulated ring at C4a-C7a) : These are activating groups and are ortho, para-directing.

Acyl Group (C=O at C1) : This is a deactivating group and is meta-directing.

When considering the potential sites for electrophilic attack:

Attack at C6 : This position is ortho to both the C5-methyl and C7-methyl groups. The activating effects of these two groups are additive at this position. It is also para to the point of attachment of the deactivating acyl group, which has a weaker influence at this distance.

Attack at C4 : This position is ortho to the C5-methyl group but meta to the C7-methyl group. It is also ortho to the deactivating acyl group's point of attachment, making it sterically hindered and electronically disfavored.

Therefore, the combined electronic effects strongly favor electrophilic substitution at the C6 position . Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) are expected to yield the 6-substituted product as the major isomer.

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3,3,5,7-tetramethyl-1-indanone |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3,3,5,7-tetramethyl-1-indanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3,3,5,7-tetramethyl-1-indanone |

Reactions Involving Alkyl Substituents on the Indanone Ring

The four methyl groups and the C2 methylene group of this compound offer sites for radical reactions.

Benzylic Bromination : The C2 methylene protons and the protons on the C5- and C7-methyl groups are all at benzylic positions, making them susceptible to free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective bromination can occur. masterorganicchemistry.com The C2 position is doubly activated by being adjacent to both the aromatic ring and the carbonyl group, which could make it particularly reactive. However, reaction at the C5- and C7-methyl groups is also possible. scientificupdate.com This can lead to a mixture of products, including 2-bromo-, 5-(bromomethyl)-, and 7-(bromomethyl)- derivatives, with the potential for di- and tri-bromination under forcing conditions. scientificupdate.comresearchgate.net

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl groups attached to an aromatic ring to carboxylic acids, provided the benzylic position has at least one proton. masterorganicchemistry.com Therefore, the methyl groups at C5 and C7 could potentially be oxidized to carboxylic acid groups. This transformation requires harsh conditions that could also affect other parts of the molecule.

Ring Expansion and Contraction Reactions

The five-membered ring of the indanone scaffold can be modified through ring expansion reactions to form larger carbocyclic systems.

Ring Expansion : Several methods have been developed for the ring expansion of 1-indanones. nih.gov

Rhodium-Catalyzed Insertion : Transition-metal-catalyzed reactions, such as the rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C1-C7a bond, can expand the five-membered ring to a seven-membered ring, yielding benzocycloheptenone derivatives. nih.govresearchgate.net These methods are often tolerant of various substitution patterns on the indanone core. nih.gov

Carbene Promoted Expansion : Ring expansion of 1-indanones can also be achieved by reaction with haloforms (e.g., CHBr₃ or CHCl₃) and a strong base, which generates a dihalocarbene that adds to the enolate of the indanone, ultimately leading to a 2-halo-1-naphthol. nih.gov

Ring Contraction : Ring contraction of the indanone system is less common. A potential, though challenging, pathway would be a Favorskii rearrangement of a 2-halo-3,3,5,7-tetramethyl-1-indanone. The reaction would proceed through a highly strained cyclopropanone (B1606653) intermediate due to the gem-dimethyl substitution at C3, which would then open to form a cyclopentanecarboxylic acid derivative.

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound primarily involves the carbonyl group and the alkyl substituents.

Reduction : As detailed in Section 3.1.1, the carbonyl group can be selectively reduced to an alcohol using hydride reagents or completely reduced to a methylene group using the Wolff-Kishner or Clemmensen reduction protocols.

Oxidation :

Baeyer-Villiger Oxidation : This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgsigmaaldrich.com The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca For this compound, the migration could involve either the aryl group (C7a) or the quaternary alkyl group (C3). Based on the established migratory aptitudes, the more substituted C3 carbon is not expected to migrate; rather, the aryl group would migrate. This would result in the insertion of an oxygen atom between C1 and C7a, expanding the five-membered ring to a six-membered lactone.

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | 6,8-Dimethyl-4,4-dimethyl-3,4-dihydro-1H-benzo[c] nih.govoxepin-5(1H)-one (a seven-membered lactone) or a six-membered lactone via aryl migration |

| Benzylic Oxidation | KMnO₄, heat | 3,3-Dimethyl-1-oxo-2,3-dihydro-1H-indene-5,7-dicarboxylic acid |

Mechanistic Insights into this compound Transformations Remain Undisclosed in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented mechanistic studies of this compound. Specifically, there is no publicly available research detailing kinetic isotope effect studies or reaction intermediate trapping experiments for this particular compound. Consequently, a detailed, data-driven article on these specific aspects of its chemical reactivity and transformation mechanisms cannot be generated at this time.

While general synthetic routes and reactions of the broader class of 1-indanones are described in the chemical literature, specific mechanistic investigations, such as those requested, are highly compound-dependent. The electronic and steric effects of the four methyl groups on the indanone core of this compound would uniquely influence its reactivity, transition states, and the stability of any intermediates. Without dedicated experimental studies, any discussion of its reaction mechanisms would be purely speculative and would not meet the standards of scientific accuracy.

Researchers seeking to understand the detailed reaction pathways of this compound would need to conduct novel experimental work. Such studies would be essential for elucidating the precise nature of bond-breaking and bond-forming steps, as well as for identifying and characterizing any transient species involved in its transformations.

Advanced Spectroscopic and Structural Elucidation of 3,3,5,7 Tetramethyl 1 Indanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For 3,3,5,7-Tetramethyl-1-indanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Based on the structure of this compound, the following signals are predicted for its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 - 7.2 | Singlet | 1H | Aromatic H (H-6) |

| ~ 6.9 - 7.1 | Singlet | 1H | Aromatic H (H-4) |

| ~ 2.6 | Singlet | 2H | Methylene (B1212753) protons (-CH₂-) (H-2) |

| ~ 2.4 | Singlet | 3H | Aromatic methyl (-CH₃) |

| ~ 2.3 | Singlet | 3H | Aromatic methyl (-CH₃) |

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| > 200 | Quaternary | Carbonyl (C=O) (C-1) |

| ~ 150 - 155 | Quaternary | Aromatic C |

| ~ 135 - 145 | Quaternary | Aromatic C |

| ~ 130 - 140 | Quaternary | Aromatic C |

| ~ 125 - 135 | Tertiary | Aromatic CH |

| ~ 120 - 130 | Tertiary | Aromatic CH |

| ~ 50 - 55 | Tertiary | Methylene (-CH₂-) (C-2) |

| ~ 45 - 50 | Quaternary | Quaternary C (C-3) |

| ~ 25 - 30 | Primary | Gem-dimethyl (-C(CH₃)₂) |

| ~ 18 - 22 | Primary | Aromatic methyl (-CH₃) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, no COSY correlations are expected as no protons are on adjacent carbons with coupling partners. The methylene protons at C-2 and the aromatic protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals to which they are directly attached. It would definitively link the proton signals for the C-2 methylene, the two aromatic CH groups, and the three types of methyl groups to their corresponding carbon signals.

The gem-dimethyl protons (H-3') correlating to the quaternary C-3, the methylene C-2, and the aromatic quaternary carbon C-3a.

The methylene protons (H-2) correlating to the carbonyl carbon (C-1), the quaternary carbon (C-3), and the aromatic quaternary carbon (C-7a).

The aromatic protons correlating to neighboring aromatic carbons, confirming their positions relative to the methyl and indanone ring fusion points.

The aromatic methyl protons correlating to the aromatic carbons they are attached to as well as the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be crucial for confirming the substitution pattern on the aromatic ring. For instance, a NOESY correlation would be expected between the protons of the C-5 methyl group and the aromatic proton at C-4, and between the C-7 methyl group and the aromatic proton at C-6.

Dynamic NMR for Conformational Analysis

The five-membered ring of the indanone system is not planar and exists in a rapid conformational equilibrium, typically an "envelope" or "twist" conformation. Dynamic NMR studies, performed at variable temperatures, could potentially be used to study the energetics of this ring-flipping process. However, for a simple indanone like this, the energy barrier is expected to be very low, and the conformational exchange would likely be too fast to be frozen out on the NMR timescale, even at very low temperatures. Therefore, distinct signals for different conformers would not be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Characterization

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a conjugated five-membered ring ketone. Other key absorptions would include C-H stretching from the methyl and methylene groups, and C=C stretching bands from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretches are typically strong in the Raman spectrum. The carbonyl stretch would also be visible, though potentially weaker than in the IR spectrum. The symmetric vibrations of the methyl groups would also be expected to produce characteristic Raman signals.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| ~ 3100 - 2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~ 1710 - 1725 | Very Strong (IR) | C=O stretching (conjugated ketone) |

| ~ 1600, 1480 | Medium-Strong (Raman) | C=C aromatic ring stretching |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular formula and structural insights.

HRMS (High-Resolution Mass Spectrometry): HRMS would be used to determine the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For a molecular formula of C₁₃H₁₆O, the expected monoisotopic mass is 188.1201 Da. An experimental HRMS measurement confirming this value would validate the elemental composition.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments would reveal characteristic fragmentation pathways. For this compound, key predicted fragmentation steps include:

Loss of a methyl radical (•CH₃): A common initial fragmentation would be the loss of one of the gem-dimethyl groups, leading to a stable cation at m/z 173. This would likely be a major peak.

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 could occur, followed by rearrangements.

Loss of Carbon Monoxide (CO): Following initial fragmentation, the loss of the carbonyl group as a neutral CO molecule (28 Da) is a common pathway for ketones. For example, the m/z 173 fragment could lose CO to give a fragment at m/z 145.

McLafferty Rearrangement: This specific rearrangement is not possible for this molecule as it lacks the required gamma-hydrogen on a sufficiently long alkyl chain.

X-ray Crystallography for Solid-State Structure Determination of this compound

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the bond lengths, bond angles, and the conformation of the five-membered ring. It would also reveal how the molecules are arranged in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would focus on the packing arrangement and the non-covalent interactions that hold the molecules together.

Crystal Packing: As a non-polar molecule with a single polar carbonyl group, the packing would likely be dominated by van der Waals forces to maximize packing efficiency. Molecules would arrange to minimize empty space.

Intermolecular Interactions: While strong hydrogen bonds are absent, weak intermolecular interactions would be expected. These could include:

C-H···O interactions: The hydrogen atoms of the methyl or methylene groups could form weak hydrogen bonds with the oxygen atom of the carbonyl group of a neighboring molecule.

π-π stacking: Depending on the orientation of the molecules, there might be some offset stacking of the aromatic rings of adjacent molecules.

Absolute Configuration Determination (if chiral)

The molecular structure of this compound lacks a stereocenter. The carbon atom at position 3 is quaternary and bonded to two methyl groups, and there are no other chiral centers within the molecule. Consequently, this compound is an achiral compound and does not exhibit enantiomerism. Therefore, the determination of absolute configuration is not applicable to this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of the aromatic benzene ring and the conjugated carbonyl group, which act as chromophores.

The electronic spectrum of the parent compound, 1-indanone (B140024), exhibits characteristic absorption bands that can be attributed to specific electronic transitions. nist.gov Aromatic ketones typically display two main absorption bands in the UV-Vis region: a weaker band at longer wavelengths resulting from the formally forbidden n→π* (n-to-pi-star) transition of the carbonyl group, and a more intense band at shorter wavelengths corresponding to a π→π* (pi-to-pi-star) transition of the conjugated system. libretexts.orgmasterorganicchemistry.com

In the case of 1-indanone, the spectrum available from the NIST WebBook shows these characteristic features. nist.gov The introduction of four methyl groups at positions 3, 3, 5, and 7 in this compound is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λmax) of these bands. This is due to the hyperconjugative and electron-donating effects of the alkyl substituents on the aromatic ring, which slightly decrease the energy gap between the ground and excited electronic states.

The expected electronic transitions for this compound are:

n→π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths. For ketones, this absorption is often observed in the 270-300 nm region. masterorganicchemistry.com

π→π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the benzene ring and the carbonyl group. These transitions are generally much more intense (high molar absorptivity, ε) than n→π* transitions and occur at shorter wavelengths.

| Compound | Expected λmax (nm) for n→π* Transition | Expected λmax (nm) for π→π* Transition | Solvent | Reference |

|---|---|---|---|---|

| 1-Indanone | ~280-290 | ~240-250 | Not Specified | nist.gov |

| This compound | Slightly red-shifted from 1-indanone | Slightly red-shifted from 1-indanone | Not Specified | Theoretical Estimation |

The photophysical properties of this compound, such as its fluorescence and phosphorescence characteristics, would also be influenced by the nature of its electronic transitions. The efficiency of intersystem crossing from the singlet excited state to the triplet state, a key process in phosphorescence, is often significant in aromatic ketones. Further experimental investigation would be required to fully characterize the photophysical behavior of this compound.

Theoretical and Computational Chemistry Studies on 3,3,5,7 Tetramethyl 1 Indanone

Electronic Structure Calculations and Frontier Molecular Orbital Theory (HOMO-LUMO)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its chemical properties. For 3,3,5,7-Tetramethyl-1-indanone, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to determine its molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. For this compound, the electron-rich aromatic ring and the carbonyl group are expected to significantly influence the energies and localizations of the HOMO and LUMO.

Illustrative Data for this compound:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP) | 6-31G(d) | -6.85 | -1.23 | 5.62 |

| DFT (M06-2X) | 6-311+G(d,p) | -7.12 | -1.15 | 5.97 |

| HF | 6-31G(d) | -8.98 | 0.45 | 9.43 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for investigating the pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, or enolate formation.

By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. The geometry and energy of the transition state can be calculated using methods like DFT.

For example, the reduction of the carbonyl group in this compound by a hydride source could be modeled. The calculations would reveal the trajectory of the hydride attack, the structure of the transition state, and the energy barrier for the reaction. This information is critical for understanding the reaction kinetics and for designing more efficient synthetic routes.

Hypothetical Reaction Coordinate Data for Hydride Reduction:

| Species | Relative Energy (kcal/mol) |

| Reactants (Indanone + BH4-) | 0.0 |

| Transition State | +12.5 |

| Products (Indanol + BH3) | -25.0 |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis using Density Functional Theory (DFT) and Molecular Mechanics

The three-dimensional structure of a molecule is crucial for its function and reactivity. This compound has a relatively rigid bicyclic core, but the methyl groups can rotate. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and other low-energy conformers.

Molecular Mechanics (MM) methods, which use classical physics to model the forces between atoms, are often used for an initial scan of the conformational landscape due to their computational efficiency. The resulting low-energy conformers can then be further optimized using the more accurate but computationally expensive Density Functional Theory (DFT) methods.

For this compound, conformational analysis would focus on the orientations of the four methyl groups. While the gem-dimethyl groups at the 3-position have limited rotational freedom, the methyl groups on the aromatic ring can rotate. The relative energies of different rotamers would be calculated to determine the most stable conformation.

Example of Conformational Energy Data:

| Conformer | Dihedral Angle (C4-C5-C(CH3)-H) | Relative Energy (kcal/mol) |

| A | 0° | 0.5 |

| B | 60° | 0.0 |

| C | 120° | 0.8 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a molecule.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated with good accuracy using DFT methods, often employing the GIAO (Gauge-Including Atomic Orbital) approach. These predictions can aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the indanone core.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the λmax values and can provide insight into the nature of the electronic excitations (e.g., n→π* or π→π* transitions).

Illustrative Predicted Spectroscopic Data:

| Technique | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | 205.3 |

| IR | C=O Stretch (cm⁻¹) | 1715 |

| UV-Vis (TD-DFT) | λmax (nm) | 254 (π→π), 310 (n→π) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules.

MD simulations model the movement of atoms over time based on a force field, which describes the potential energy of the system. These simulations can provide insights into:

Solvent Effects: How the presence of a solvent influences the conformation and reactivity of the molecule. The arrangement of solvent molecules around the solute can be visualized and quantified.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound or with other types of molecules. This is particularly relevant for understanding properties like solubility and crystal packing.

By analyzing the trajectories from an MD simulation, properties such as the radial distribution function can be calculated to understand the local structure of the solvent around the solute.

Applications and Potential Utilities of 3,3,5,7 Tetramethyl 1 Indanone and Its Derivatives Excluding Clinical Human Trials

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The 1-indanone (B140024) framework is a prominent structural motif in numerous natural products and pharmaceutically active molecules. researchgate.netnih.gov Its chemical functionality, particularly the ketone group, allows for a wide range of transformations, establishing compounds like 3,3,5,7-tetramethyl-1-indanone as valuable intermediates. Synthetic methods such as the Friedel-Crafts reaction and Nazarov cyclization are commonly employed to produce the indanone core, which can then be further functionalized. beilstein-journals.orgpreprints.org

The indanone skeleton is a key component in a variety of naturally occurring bioactive compounds. researchgate.net For instance, structures like pterosin B, isolated from bracken, contain the indanone core. nih.gov Organic chemists utilize substituted indanones like this compound as starting materials to construct more complex molecular architectures. The ketone functionality can be subjected to reactions such as aldol (B89426) condensations, reductions to alcohols, and various coupling reactions, enabling the synthesis of diverse derivatives. beilstein-journals.org These derivatives are often explored for their potential biological activities, drawing inspiration from the wide array of properties exhibited by natural and synthetic indanones, which include anti-inflammatory, antiviral, and antitumor activities. nih.govnih.gov The rigid framework of the indanone is particularly useful for creating conformationally constrained analogues of biologically active molecules, which can help in understanding structure-activity relationships. preprints.org

While indanone itself is more commonly associated with discrete molecular applications, related indene (B144670) derivatives are utilized as precursors in polymerization. The structural rigidity and thermal stability conferred by the bicyclic system are desirable properties for polymers. Derivatives of this compound can be chemically modified, for example, by converting the ketone to other functional groups, to create monomers suitable for polymerization. These monomers can potentially be used to synthesize polysiloxanes or other specialty polymers where the bulky, rigid indanone moiety would be incorporated into the polymer backbone or as a pendant group, influencing the material's thermal and mechanical properties. researchgate.net

Applications in Materials Science and Organic Electronics

The electronic properties of the indanone scaffold, stemming from its aromatic ring system, have led to its investigation in materials science, particularly in the field of organic electronics. Indanone derivatives have been employed as organic functional materials, in organic light-emitting diodes (OLEDs), and as dyes and fluorophores. nih.gov

Derivatives of 1-indanone can be designed to act as chromophores and fluorophores. By extending the conjugation of the aromatic system through chemical modification, the light-absorbing and emitting properties of the molecule can be tuned. For example, aldol condensation of the indanone with various aldehydes can create extended π-systems that absorb and emit light in the visible spectrum. nih.gov These properties are essential for applications in optoelectronic devices. Some complex chromophores based on different molecular scaffolds have shown the ability to generate a wide spectrum of colors in the solid state, a principle that could be applied to indanone-based systems. nih.gov Boron-dipyrromethene (BODIPY) dyes, which are well-known fluorophores, provide a template for how molecular structure can be engineered for high fluorescence quantum yields, a strategy that could be adapted for indanone derivatives. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Application Area |

|---|---|---|---|

| This compound | 54789-23-0 | C13H16O | Synthetic Intermediate |

| 2,5,7-Trimethyl-1-indanone | 65001-59-4 | C12H14O | Organic Synthesis, Potential in Organic Electronics |

| 3,3,5,6-Tetramethyl-1-indanone | 54789-22-9 | C13H16O | Synthetic Intermediate nih.govlookchem.com |

| Indacenodithiophene-based Indanone Derivative | Not Available | Complex | Electron Acceptor in Organic Solar Cells rsc.org |

The potential for indanone derivatives in organic electronics extends to their use in organic semiconductors. A novel small molecule based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone has been synthesized and successfully used as an electron acceptor in fullerene-free organic solar cells. rsc.org This application demonstrates that the indanone moiety can be incorporated into larger molecular designs to create materials with suitable electronic properties for charge transport. The performance of such devices, which achieved a power conversion efficiency of up to 3.93%, highlights the promise of indanone-based materials in the development of next-generation organic electronic devices. rsc.org

Use in Analytical Chemistry as a Reference Standard or Probe Molecule

In the field of analytical chemistry, compounds of known purity are essential for the accurate quantification of substances. A reference standard is a highly purified compound used as a measurement base. While there is no direct evidence in the reviewed literature of this compound being widely used as a commercially available reference standard, its stable chemical structure suggests a potential for such applications.

For a compound to serve as a reliable reference standard, it must be synthesized with high purity and be well-characterized using various analytical techniques. The characterization data for a potential reference standard would typically include its melting point, spectral data (NMR, IR, MS), and chromatographic purity.

Table 1: Potential Analytical Characterization of this compound as a Reference Standard

| Analytical Technique | Parameter | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time & Mass Spectrum | To confirm identity and assess purity by separating it from any potential impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts & Coupling Constants | To elucidate the precise molecular structure and confirm the positions of the methyl groups. |

| Infrared (IR) Spectroscopy | Absorption Bands | To identify functional groups, particularly the carbonyl group of the indanone structure. |

| High-Performance Liquid Chromatography (HPLC) | Peak Purity & Retention Time | To determine the purity of the compound with high accuracy. |

| Melting Point Analysis | Melting Point Range | To assess the purity of the solid compound; a sharp melting point range indicates high purity. |

As a probe molecule, a derivative of this compound could theoretically be synthesized to include a reporter group, such as a fluorescent tag. Such a probe could be used to study specific chemical or biological processes. However, there is currently no specific research available to support the use of this compound itself as a probe molecule.

Environmental Applications (e.g., studies on degradation pathways in non-biological systems)

The environmental fate of a chemical compound is of significant interest in assessing its potential environmental impact. For this compound, its environmental applications would primarily be in research studies focused on understanding its persistence, mobility, and degradation in various environmental compartments.

Given its structure as a polyalkylated aromatic ketone, it is plausible that its degradation in non-biological systems would be influenced by photochemical processes. Aromatic ketones are known to undergo photodegradation upon absorption of UV radiation. The potential non-biological degradation pathways for this compound could include:

Photolysis: Direct degradation by sunlight in aqueous environments or on surfaces. The indanone core and the aromatic ring are chromophores that can absorb environmental UV radiation, potentially leading to the cleavage of chemical bonds.

Photo-oxidation: Degradation initiated by reactive oxygen species (ROS) generated photochemically in the environment.

Research into the environmental degradation of this compound would be valuable for environmental risk assessment. Such studies would typically involve controlled laboratory experiments to simulate environmental conditions.

Table 2: Hypothetical Experimental Setup for Studying Non-Biological Degradation of this compound

| Experimental Condition | Parameter Studied | Rationale |

| Aqueous solution exposed to simulated sunlight | Photodegradation rate | To determine the half-life of the compound in water under light exposure. |

| Soil slurry treated with the compound and exposed to light | Photodegradation on soil surfaces | To assess the compound's persistence in the terrestrial environment. |

| Reaction with hydroxyl radicals in a controlled environment | Rate of oxidation | To understand the potential for atmospheric degradation. |

It is important to note that without specific experimental data on this compound, these applications and degradation pathways remain theoretical. Further research is necessary to establish the actual utility and environmental behavior of this compound.

Synthesis and Characterization of Analogues and Derivatives of 3,3,5,7 Tetramethyl 1 Indanone

Systematic Variation of Substituents and their Impact on Reactivity

The systematic variation of substituents on the 3,3,5,7-tetramethyl-1-indanone framework allows for a detailed investigation into their impact on the molecule's reactivity. Modifications can be introduced at various positions, including the aromatic ring and the C2 position of the cyclopentanone (B42830) ring.

The reactivity of the indanone core is influenced by both the electronic and steric nature of its substituents. For instance, the methyl groups at positions 5 and 7 on the aromatic ring are electron-donating, which can activate the ring towards electrophilic substitution, although this is somewhat mitigated by steric hindrance.

The gem-dimethyl group at the C3 position provides significant steric hindrance, which can influence the approach of reagents to the adjacent carbonyl group and the C2 methylene (B1212753). This steric bulk can direct the regioselectivity of reactions such as alkylations and condensations at the C2 position.

The impact of substituents on the reactivity of the indanone carbonyl group can be observed in reactions such as Knoevenagel condensation. For example, the condensation of a 1-indanone (B140024) with various aromatic aldehydes can yield 2-benzylidene-1-indanones. beilstein-journals.org The electronic nature of the substituents on both the indanone and the aldehyde will affect the rate and yield of this reaction.

Below is a table illustrating potential variations of substituents and their predicted impact on the reactivity of the this compound core.

| Position of Substitution | Substituent Type | Predicted Impact on Reactivity |

| C2 | Electron-withdrawing group (e.g., -COOR) | Increases acidity of C2 protons, facilitating enolate formation and subsequent alkylation or condensation reactions. |

| C2 | Alkyl group | Introduces a chiral center if the two alkyl groups are different; may sterically hinder reactions at the carbonyl. |

| C4, C6 | Electron-donating group (e.g., -OCH3) | Increases electron density of the aromatic ring, potentially influencing reactions at the carbonyl through electronic effects. |

| C4, C6 | Electron-withdrawing group (e.g., -NO2) | Decreases electron density of the aromatic ring, which can affect the reactivity of the carbonyl group and the benzylic positions. |

Stereochemical Aspects of Analogues and Enantiomeric Purity

The synthesis of chiral analogues of this compound is of significant interest, particularly when a substituent is introduced at the C2 or C3 position, creating a stereocenter. If one of the methyl groups at C3 were replaced by a different substituent, this position would become a quaternary stereocenter.

Enantioselective synthesis of 3-aryl-1-indanones has been achieved through rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.orgnih.gov This methodology could potentially be adapted for the synthesis of chiral analogues of this compound. The use of chiral ligands, such as MonoPhos, has been shown to provide high yields and excellent enantioselectivities in the synthesis of chiral indanones. organic-chemistry.org

Another approach to obtaining enantiomerically pure indanone derivatives is through palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters, which allows for the construction of 1,3-stereocenters with high enantioselectivity and diastereoselectivity. mdpi.com

The stereochemistry of highly substituted indanones can also be controlled in tandem reactions, such as a Nazarov cyclization followed by an electrophilic fluorination, which can create two new stereocenters with high diastereoselectivity. acs.orgnih.gov

The table below summarizes some approaches to achieving enantiomeric purity in indanone analogues.

| Method | Description | Potential Application to this compound Analogues |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., Rhodium-MonoPhos complex) to induce enantioselectivity in a key bond-forming reaction. | Synthesis of analogues with a chiral center at C2 or C3 by asymmetric alkylation or cyclization. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal. | Could be used to introduce chirality at the C2 position. |

| Resolution | Separation of a racemic mixture of enantiomers using a chiral resolving agent or chiral chromatography. | A classical method to obtain pure enantiomers of synthesized racemic analogues. |

Heteroatom-Containing Indanone Analogues

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the indanone scaffold can lead to analogues with significantly altered chemical and physical properties. These heteroatom-containing analogues, or "heteroindanones," can be synthesized through various strategies.

For instance, aza-indanones (indolones) and thia-indanones can be envisioned. The synthesis of heteroatom analogues of 1-indanones has been achieved through methods like the iridium(III)-catalyzed Nazarov cyclization of substrates containing heteroatoms. beilstein-journals.org The aza-Nazarov cyclization, for example, is a versatile method for preparing five-membered nitrogen-containing rings. rsc.org

The synthesis of oxygen-containing fused polycyclic compounds from α-thiocyanato indanone and 2-(tosylmethyl)phenols has also been reported, demonstrating a pathway to complex oxygenated indanone structures. nih.gov

Below is a table of potential heteroatom-containing analogues of this compound.

| Heteroatom | Position of Incorporation | Synthetic Strategy |

| Nitrogen | Replacement of a carbon in the cyclopentanone or aromatic ring | Aza-Nazarov cyclization; intramolecular cyclization of appropriate amino-substituted precursors. |

| Oxygen | Replacement of a carbon in the cyclopentanone or aromatic ring | Intramolecular cyclization of ether-linked precursors; ring-closing metathesis. |

| Sulfur | Replacement of a carbon in the cyclopentanone or aromatic ring | Intramolecular cyclization of thioether-linked precursors. |

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Structure-property relationship (SPR) studies of this compound derivatives are crucial for understanding how molecular structure influences physical and chemical properties in non-biological applications. These properties can include photophysical characteristics, material properties, and reactivity.

Indanone derivatives have been utilized as organic functional materials, in OLEDs, as dyes, and as fluorophores. rsc.org The introduction of fluorinated substituents, for example, can significantly alter the electronic properties of the molecule, which can be probed to establish SPRs. mdpi.com The investigation of fluorinated and trifluoromethylated indanone derivatives has revealed interesting regiochemistry in their synthesis and unique solid-state structural features. mdpi.com

The photophysical properties of indanone-derived spirotruxenes have been investigated, highlighting the potential of these molecules in materials science. rsc.org The rigid and defined structure of the indanone core makes it an excellent platform for building larger, functional molecules with specific properties.

The following table outlines key structural features and their potential influence on the properties of this compound derivatives.

| Structural Feature | Property Influenced | Potential Application |

| Aromatic Ring Substitution | Electronic properties, UV-Vis absorption, fluorescence | Organic electronics, dyes, sensors |

| C2-Substituent | Molecular packing in solid state, solubility | Crystal engineering, formulation science |

| Fused Ring Systems | Rigidity, thermal stability, electronic communication | High-performance polymers, organic conductors |

| Introduction of Heteroatoms | Polarity, hydrogen bonding capability, coordination chemistry | Liquid crystals, ligands for catalysis |

Tandem Reactions and Multi-Component Syntheses Involving Indanone Derivatives

Tandem (or domino) reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. researchgate.net Derivatives of this compound can serve as valuable building blocks in such transformations.

A ruthenium-catalyzed tandem coupling and cyclization reaction of aromatic acids and α,β-unsaturated ketones has been developed to obtain structurally diverse 1-indanone derivatives, including spiroindanones. rsc.org This demonstrates the potential for using substituted benzoic acids related to the tetramethylindanone structure in MCRs.

Furthermore, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-disubstituted indanones in water under mild conditions. acs.org This highlights a green chemistry approach to functionalizing the indanone core.

The multicomponent synthesis of spirocarbocycles from 1-indanones and aryl aldehydes is another example of the utility of indanones in building complex structures. scispace.com

The table below provides examples of tandem and multi-component reactions that could potentially involve derivatives of this compound.

| Reaction Type | Reactants | Product Type |

| Tandem Heck-Aldol Annulation | 2-Halobenzaldehydes and enol ethers | 3-Hydroxy-1-indanones |

| Ruthenium-Catalyzed Tandem Coupling and Cyclization | Aromatic acids and α,β-unsaturated ketones | Spiroindanones and 2-substituted indanones |

| Rhodium-Catalyzed Domino Arylation/Cyclization | Unactivated dialkylalkynes and ortho-vinyl benzoic acids | Optically active indenols |

| Multicomponent Spirocyclization | 1-Indanone, aryl aldehydes | Spirocarbocyclic compounds |

Advanced Analytical Methodologies for 3,3,5,7 Tetramethyl 1 Indanone in Research Matrices Excluding Biological Fluids for Clinical Purposes

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the principal techniques for assessing the purity and performing quantitative analysis of 3,3,5,7-Tetramethyl-1-indanone.

Gas Chromatography (GC) , owing to the volatility of the analyte, is a particularly powerful tool. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and a wide linear range for the quantification of this compound. The purity of a sample can be accurately determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations.

A study identifying volatile components in pomegranate peel essential oil utilized a GC-MS system that successfully identified this compound. The chromatographic conditions employed in this study can be adapted for purity and quantitative analysis.

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5 (5% biphenyl (B1667301) + 95% methylpolysiloxane), 30 m x 0.53 mm i.d., 1.5 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 50 °C for 5 min, then ramp to 240 °C at 3 °C/min, hold for 1 min, then ramp to 300 °C at 15 °C/min, hold for 3 min |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for samples that may not be suitable for the high temperatures of GC. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice. A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would provide effective separation. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the indanone chromophore exhibits maximum absorbance. Purity assessment and quantitative analysis follow similar principles to those in GC, relying on peak area normalization and external standard calibration, respectively.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Impurity Profiling

The identification and characterization of impurities in this compound samples are critical for understanding its synthesis, degradation pathways, and potential interactions in research matrices. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the impurity profiling of volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph separates the impurities from the main compound, and the mass spectrometer provides detailed mass spectral data for each separated component. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared against spectral libraries (e.g., NIST) for confident identification of known impurities. For unknown impurities, the fragmentation pattern provides crucial structural information.

In the aforementioned study on pomegranate peel, GC-MS analysis was performed using a Hewlett-Packard 5970 mass spectrometer operating in EI mode at 70 eV, with a mass range of m/z 30–600 amu. hnfosensor.com Such a setup is well-suited for identifying isomers, by-products from synthesis, or degradation products of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the analysis of less volatile or thermally labile impurities. An LC system separates the components, which are then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the analytes. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique is particularly useful for differentiating isomeric impurities that might have similar retention times.

Table 2: Potential Impurities in this compound and Suitable Analytical Techniques

| Potential Impurity | Type | Recommended Technique |

| Isomers (e.g., 3,3,5,6-Tetramethyl-1-indanone) | Synthesis-related | GC-MS |

| Starting materials (e.g., xylenes, dimethylacrylic acid derivatives) | Synthesis-related | GC-MS |

| Oxidation products | Degradation | LC-MS/MS, GC-MS |

| Reduction products (e.g., tetramethyl-indanol) | Degradation/By-product | GC-MS |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. In stereoselective synthesis or in studies where enantiomeric purity is crucial, the determination of enantiomeric excess (% ee) is essential. Chiral chromatography is the gold standard for separating and quantifying enantiomers.

This can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . The principle relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including ketones.